3-(Diphenylmethyl)-1,3-oxazinan-2-one
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Overview
Description
3-(Diphenylmethyl)-1,3-oxazinan-2-one is a chemical compound that belongs to the class of oxazinones It is characterized by the presence of a diphenylmethyl group attached to an oxazinanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylmethyl)-1,3-oxazinan-2-one typically involves the reaction of diphenylmethanol with an appropriate oxazinanone precursor under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where diphenylmethanol reacts with an oxazinanone in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and yield. Continuous flow reactors allow for better control of reaction parameters, leading to higher purity and yield of the final product . The use of microreactors in continuous flow systems has been shown to improve the safety and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylmethyl)-1,3-oxazinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinone derivatives.
Reduction: Reduction reactions can convert the oxazinanone ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazinanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as a probe for studying biological processes.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Diphenylmethyl)-1,3-oxazinan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenyl-1,3-oxazoline: This compound has a similar structure but differs in the position of the diphenyl groups.
3-(Diphenylmethyl)-1,3-oxazinan-2-thione: This compound has a sulfur atom in place of the oxygen in the oxazinanone ring.
Uniqueness
3-(Diphenylmethyl)-1,3-oxazinan-2-one is unique due to its specific structural features and the presence of the diphenylmethyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
503026-70-8 |
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Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
3-benzhydryl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C17H17NO2/c19-17-18(12-7-13-20-17)16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2 |
InChI Key |
LMEDAZPAUZSZSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)OC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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